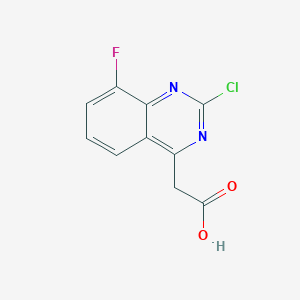
2-Chloro-8-fluoroquinazoline-4-acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Chloro-8-fluoroquinazoline-4-acetic Acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Nitration and Halogenation: Introduction of chlorine and fluorine atoms into the quinazoline ring.
Acetylation: Addition of the acetic acid moiety to the quinazoline core.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and solvents to facilitate the reactions .
Análisis De Reacciones Químicas
2-Chloro-8-fluoroquinazoline-4-acetic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetic acid moiety can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
2-Chloro-8-fluoroquinazoline-4-acetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-8-fluoroquinazoline-4-acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
2-Chloro-8-fluoroquinazoline-4-acetic Acid can be compared with other similar compounds, such as:
2-Chloroquinazoline-4-acetic Acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
8-Fluoroquinazoline-4-acetic Acid: Lacks the chlorine atom, leading to different chemical properties.
Quinazoline-4-acetic Acid: Lacks both chlorine and fluorine atoms, resulting in a less reactive compound.
Propiedades
Fórmula molecular |
C10H6ClFN2O2 |
|---|---|
Peso molecular |
240.62 g/mol |
Nombre IUPAC |
2-(2-chloro-8-fluoroquinazolin-4-yl)acetic acid |
InChI |
InChI=1S/C10H6ClFN2O2/c11-10-13-7(4-8(15)16)5-2-1-3-6(12)9(5)14-10/h1-3H,4H2,(H,15,16) |
Clave InChI |
CPWCQLVUSOPDRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C(N=C2C(=C1)F)Cl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


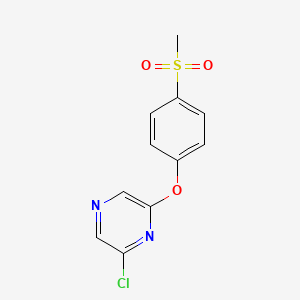
![Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalate](/img/structure/B12281840.png)
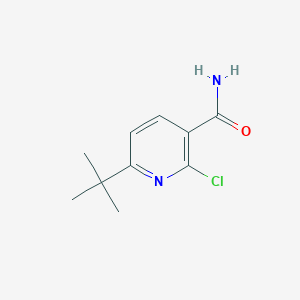

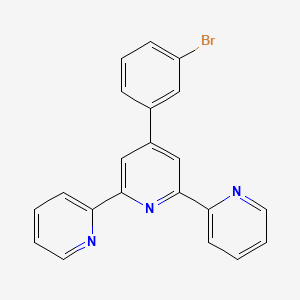
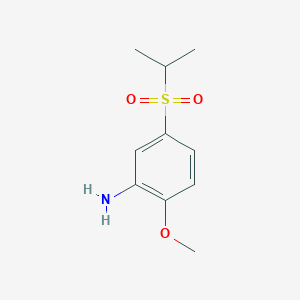

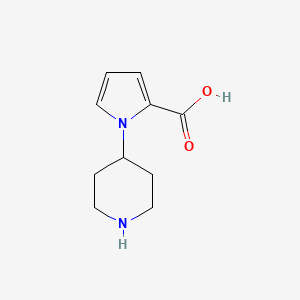
![O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B12281885.png)
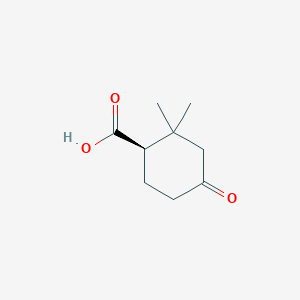
![Tetraethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate](/img/structure/B12281895.png)
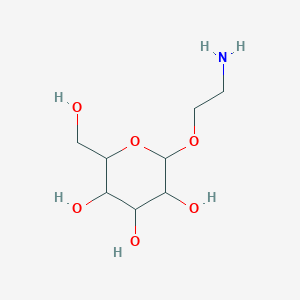
![(2,2,3a-Trimethyl-4-oxo-6,6a-dihydrofuro[3,4-d][1,3]dioxol-6-yl)methyl methanesulfonate](/img/structure/B12281905.png)
![4-Piperidinol,1-[6-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12281919.png)
